REACTION_CXSMILES
|
[C:1]1([C:7]2[NH:11][N:10]=[N:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[CH2:13][C:14]#[N:15].CN(C)C=O.C(=O)([O-])[O-].[K+].[K+]>O>[C:1]1([C:7]2[N:8]=[N:9][N:10]([CH2:13][C:14]#[N:15])[N:11]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
146 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=NN=NN1
|
Name
|
|
Quantity
|
75 mg
|
Type
|
reactant
|
Smiles
|
ClCC#N
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
158 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was further stirred at room temperature for 18 hours
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted twice with 25 mL of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the extracts
|
Type
|
WAIT
|
Details
|
left the crude product, which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel chromatography
|
Type
|
CUSTOM
|
Details
|
leaving an oil that
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C=1N=NN(N1)CC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |